molecular formula C7H5ClN2OS B1492898 (2-Chlorothieno[3,2-D]pyrimidin-7-YL)methanol CAS No. 1820716-81-1

(2-Chlorothieno[3,2-D]pyrimidin-7-YL)methanol

Cat. No.: B1492898
CAS No.: 1820716-81-1
M. Wt: 200.65 g/mol
InChI Key: NLHRDDSLPKKMCJ-UHFFFAOYSA-N
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Description

(2-Chlorothieno[3,2-d]pyrimidin-7-yl)methanol (CAS 1820716-81-1) is a high-purity chemical intermediate serving as a versatile building block in organic synthesis and medicinal chemistry research. This compound features a thieno[3,2-d]pyrimidine core, a privileged scaffold in drug discovery known for its diverse biological activities . The reactive 2-chloro and 7-hydroxymethyl groups on this fused bicyclic system make it a valuable precursor for the design and synthesis of novel target molecules. Its primary research value lies in its role as a key intermediate in the exploration of new therapeutic agents. Scientific literature demonstrates that derivatives built from this core structure have shown promising antiproliferative activity against human cancer cell lines in vitro, including colon, lung, and gastric carcinomas . Furthermore, thieno[3,2-d]pyrimidine derivatives are investigated as potent and selective inhibitors of various biological targets, such as STAT6, which plays a critical role in immune responses and is a target for allergic diseases like asthma . The compound is offered for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans. Researchers should consult the safety data sheet and adhere to all recommended handling procedures.

Properties

IUPAC Name

(2-chlorothieno[3,2-d]pyrimidin-7-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2OS/c8-7-9-1-5-6(10-7)4(2-11)3-12-5/h1,3,11H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHRDDSLPKKMCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)Cl)C(=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

  • 4-Chlorothieno[3,2-d]pyrimidine can be prepared from thieno[3,2-d]pyrimidin-4(3H)-one by chlorination following the method described by Mitchell et al..
  • This intermediate can be further functionalized at other positions to introduce substituents as needed.

Chlorination at Position 2

  • Chlorination at the 2-position is commonly performed using phosphorus oxychloride (POCl3) under heating conditions (e.g., 90 °C for 16 hours), converting hydroxy or oxo groups into chloro substituents with high yield (~81% reported for similar systems).
  • This step is critical to obtain the 2-chloro derivative, which is a key intermediate for further modifications.

Introduction of the Hydroxymethyl Group at Position 7

  • The 7-position functionalization with a hydroxymethyl group can be achieved by nucleophilic substitution or reduction of appropriate precursors.
  • One approach involves the use of methyl thioglycolate or related esters to introduce a thioacetate group, which can be subsequently transformed into the hydroxymethyl substituent through reduction or hydrolysis steps.
  • Alternatively, selective bromination at position 7 followed by substitution with formaldehyde or related reagents can yield the hydroxymethyl derivative.

Representative Synthetic Route (Based on Literature)

Step Reagents/Conditions Product Yield/Notes
1. Chlorination of thieno[3,2-d]pyrimidin-4(3H)-one POCl3, 90 °C, 16 h 2,4-Dichlorothieno[3,2-d]pyrimidine 81% yield
2. Thioglycolate substitution at position 7 Methyl thioglycolate, triethylamine, 0 °C to RT, 16 h Methyl 2-((6-chloro-7-thioacetylthieno[3,2-d]pyrimidin-4-yl)thio)acetate 84% yield
3. Reduction or hydrolysis to hydroxymethyl Appropriate reducing agent or hydrolysis conditions This compound Variable yield depending on method

Analytical and Characterization Data

  • The intermediates and final product are characterized by NMR (1H, 13C), LC-MS, and HRMS to confirm structure and purity.
  • Typical NMR signals for the hydroxymethyl group appear as characteristic singlets or multiplets in the 4–5 ppm region.
  • Mass spectrometry confirms the molecular ion consistent with the expected elemental composition.

Research Findings and Improvements

  • Recent studies have focused on scalable and improved synthetic routes to related thieno[3,2-d]pyrimidine derivatives, optimizing reaction conditions for higher yields and purity.
  • Use of mild bases like sodium methoxide and polar aprotic solvents such as DMF or 1,4-dioxane has enhanced substitution reactions at the heterocyclic ring.
  • Bromination and subsequent substitution steps have been optimized to selectively functionalize position 7 without affecting other sites on the molecule.

Summary Table of Key Preparation Methods

Method Aspect Description Reference
Starting material Thieno[3,2-d]pyrimidin-4(3H)-one or 4-chlorothieno[3,2-d]pyrimidine
Chlorination reagent Phosphorus oxychloride (POCl3)
Substitution at position 7 Methyl thioglycolate with triethylamine
Hydroxymethyl group introduction Reduction or nucleophilic substitution on halogenated intermediate
Solvents used 1,4-Dioxane, DMF, methanol
Characterization techniques NMR, LC-MS, HRMS

Chemical Reactions Analysis

Types of Reactions

(2-Chlorothieno[3,2-D]pyrimidin-7-YL)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thieno[3,2-d]pyrimidine derivatives, including (2-Chlorothieno[3,2-D]pyrimidin-7-YL)methanol, as anticancer agents. Research conducted by Elmongy et al. demonstrated that thieno[2,3-d]pyrimidine derivatives effectively inhibited the growth of various cancer cell lines, including triple-negative breast cancer cells. The compound's structure allows it to interact with biological targets involved in tumor proliferation and survival pathways .

Inhibition of Leishmania Species

Another significant application is in the treatment of leishmaniasis, a disease caused by protozoan parasites. A study published in PMC indicated that thienopyrimidine derivatives exhibited inhibitory effects against Leishmania donovani, with varying selectivity and potency based on structural modifications . This suggests that this compound could be explored further for its efficacy against neglected tropical diseases.

Nucleophilic Aromatic Substitution

The compound can be synthesized through nucleophilic aromatic substitution reactions involving nitrogen-containing heterocycles. A study published in MDPI described a green and efficient methodology for synthesizing such compounds, indicating the potential for environmentally friendly synthesis routes in pharmaceutical applications .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound and its derivatives. Research indicates that modifications at specific positions on the thienopyrimidine core can enhance biological activity against cancer cells and other targets. For instance, substituents that increase electron density on the aromatic ring have been shown to improve inhibitory potency against COX-2 enzymes, which are implicated in inflammatory processes .

Data Table: Summary of Biological Activities

Compound Target IC50 Value Reference
This compoundTriple-Negative Breast Cancer43 - 87% inhibitionElmongy et al.
Thienopyrimidine DerivativesLeishmania donovaniVaries by derivativePMC Study
Substituted ThienopyrimidinesCOX-2 Inhibition0.04 μmolTageldin et al.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Activity : The position of the chlorine and hydroxymethyl groups significantly influences biological activity. For example, compound 16a (with a urea-acetic acid side chain) showed DGAT-1 inhibitory activity, while the morpholine derivative may exhibit altered target engagement due to regiochemical differences .

Synthetic Accessibility: The target compound shares synthetic pathways with other thienopyrimidines, such as nucleophilic substitution (e.g., hydrazine derivatives ) or Suzuki coupling for complex side chains .

Structure-Activity Relationship (SAR) Insights

  • Chlorine Substituent : Essential for electronic modulation of the aromatic core, enhancing binding to hydrophobic enzyme pockets .
  • Regiochemistry: Thieno[3,2-d]pyrimidines (target compound) vs. thieno[2,3-d]pyrimidines (morpholine derivative ) exhibit distinct steric and electronic profiles, impacting target selectivity.

Biological Activity

(2-Chlorothieno[3,2-D]pyrimidin-7-YL)methanol is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes findings from various studies to provide an overview of its biological activity, including cytotoxicity, anti-proliferative effects, and enzyme inhibition.

Chemical Structure

The compound can be represented structurally as follows:

C8H7ClN2S\text{C}_8\text{H}_7\text{ClN}_2\text{S}

This structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological properties.

Cytotoxicity and Anti-Proliferative Effects

Several studies have investigated the cytotoxic effects of this compound against various cancer cell lines:

  • In Vitro Studies : The compound has shown significant cytotoxicity against breast cancer cell lines such as MDA-MB-231 and MCF-7. For example, one study reported an IC50 value of 13.42 µg/mL (approximately 0.045 µM) for MCF-7 cells, indicating strong anti-tumor activity compared to normal human mammary epithelial cells (MCF-10A) .
  • Cell Cycle Arrest : The mechanism of action appears to involve cell cycle arrest. In MDA-MB-231 cells, G2 phase arrest was observed, while MCF-7 cells exhibited G1 phase arrest .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor:

  • 17β-Hydroxysteroid Dehydrogenase Inhibition : Research indicated that derivatives of thieno[2,3-d]pyrimidines could inhibit 17β-HSD enzymes. For instance, compounds related to this compound demonstrated varying degrees of inhibition against 17β-HSD1 and 17β-HSD2 .

Study 1: Synthesis and Evaluation

A study synthesized a series of thieno[2,3-d]pyrimidine derivatives, including this compound. The synthesized compounds were evaluated for their cytotoxicity against cancer cell lines. Results showed that certain derivatives exhibited high selectivity indices and significant anti-tumor activity .

Study 2: Mechanistic Insights

Another investigation focused on the cellular mechanisms underlying the anti-cancer effects of thienopyrimidine compounds. It was found that these compounds could modulate apoptotic pathways and induce oxidative stress in tumor cells .

Data Summary

Property Value Reference
IC50 (MCF-7)13.42 µg/mL (0.045 µM)
IC50 (MDA-MB-231)52.56 µg/mL (0.16 µM)
G1 Phase Arrest (MCF-7)Yes
G2 Phase Arrest (MDA-MB-231)Yes
17β-HSD1 Inhibition63% at 1 µM
17β-HSD2 Inhibition70% at 1 µM

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (2-Chlorothieno[3,2-D]pyrimidin-7-YL)methanol?

  • Methodological Answer : The synthesis typically involves functionalization of the thienopyrimidine core. A regioselective nucleophilic aromatic substitution (SNAr) reaction is commonly employed. For example, reacting 2,4-dichlorothieno[3,2-d]pyrimidine with methanol derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) can yield the target compound. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity .

Q. How is the compound characterized structurally?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) spectroscopy confirms regioselectivity and substitution patterns. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline derivatives, X-ray diffraction (XRD) resolves absolute stereochemistry, as demonstrated in analogous pyrrolopyrimidine structures .

Q. What are the preliminary biological screening protocols for this compound?

  • Methodological Answer : Kinase inhibition assays (e.g., ADP-Glo™) are used to evaluate activity against cancer-related kinases (e.g., EGFR, VEGFR). IC₅₀ values are determined via dose-response curves (0.1–100 µM). Cell viability assays (MTT or CellTiter-Glo®) in cancer cell lines (e.g., HCT-116, MCF-7) assess antiproliferative effects .

Advanced Research Questions

Q. How can reaction conditions be optimized for functionalizing the chlorothienopyrimidine core?

  • Methodological Answer : Catalyst screening (e.g., Pd(PPh₃)₄ for Suzuki couplings) and solvent optimization (DME/H₂O vs. THF) improve cross-coupling yields. For oxidation/reduction, KMnO₄ in H₂SO₄ (100°C, 3 h) achieves full conversion to carboxylic acid derivatives, while NaBH₄ in MeOH (0°C→RT) reduces ketones to alcohols in >90% yield .

Q. What computational tools predict binding modes to kinase targets?

  • Methodological Answer : AutoDock4 or Schrödinger Suite performs molecular docking using crystal structures of kinase active sites (e.g., PDB: 1M17). Parameters include Lamarckian genetic algorithms (50 runs) and flexible side-chain sampling. Binding energy (ΔG) and hydrogen-bonding interactions are analyzed to prioritize derivatives for synthesis .

Q. How do structural modifications impact solubility and bioavailability?

  • Methodological Answer : LogP values (via HPLC) and aqueous solubility (shake-flask method) are measured. Introducing polar groups (e.g., -OH, -NH₂) at the 7-position improves solubility but may reduce membrane permeability (assayed via Caco-2 monolayers). Pharmacokinetic studies in rodents (IV/PO dosing) quantify AUC and bioavailability .

Q. How to resolve contradictions in reported biological activity across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays). Validate findings using orthogonal methods:

  • Kinase inhibition : Compare radiometric (³³P-ATP) and luminescent (ADP-Glo™) assays.
  • Cellular activity : Use isogenic cell lines (wild-type vs. kinase-mutant) to confirm target specificity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Chlorothieno[3,2-D]pyrimidin-7-YL)methanol
Reactant of Route 2
Reactant of Route 2
(2-Chlorothieno[3,2-D]pyrimidin-7-YL)methanol

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